An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-phenylacetamido)benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-phenylacetamido)benzoic acid
This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent characterization of 2-(2-phenylacetamido)benzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind each experimental choice, ensuring a robust and reproducible process.
Section 1: Synthesis via Schotten-Baumann Acylation
The synthesis of the target molecule, 2-(2-phenylacetamido)benzoic acid, is most efficiently achieved through the formation of an amide bond between 2-aminobenzoic acid (anthranilic acid) and an activated form of phenylacetic acid. The Schotten-Baumann reaction, a classic and reliable method for acylating amines, is the chosen synthetic route.[1][2] This reaction involves the use of an acyl chloride in the presence of a base, which serves a critical dual function: it neutralizes the hydrochloric acid byproduct, thereby preventing the protonation of the amine nucleophile, and drives the reaction equilibrium toward the formation of the amide product.[3]
Overall Reaction Scheme
The synthesis involves the reaction of 2-aminobenzoic acid with phenylacetyl chloride in a basic medium to yield 2-(2-phenylacetamido)benzoic acid.
Caption: Overall synthesis scheme for 2-(2-phenylacetamido)benzoic acid.
Reaction Mechanism: Nucleophilic Acyl Substitution
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base present in the reaction medium deprotonates the positively charged nitrogen, yielding the final amide product and a salt byproduct (e.g., NaCl).
Caption: Mechanism of the Schotten-Baumann Reaction.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Section 2, will confirm the synthesis of the target compound.
Materials and Equipment:
-
2-Aminobenzoic acid
-
Phenylacetyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated and 1M solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-aminobenzoic acid in 100 mL of 1M sodium hydroxide solution with stirring. Cool the solution to 0-5 °C in an ice bath.
-
Acylation: In a separate beaker, dissolve an equimolar amount of phenylacetyl chloride in 25 mL of dichloromethane (DCM). Add this solution dropwise to the stirring, cooled solution of 2-aminobenzoic acid over 15-20 minutes. The use of a biphasic system (aqueous NaOH and organic DCM) is a hallmark of Schotten-Baumann conditions, facilitating the reaction while minimizing hydrolysis of the acyl chloride.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours.
-
Workup - Phase Separation and Acidification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with 20 mL of DCM and combine the organic extracts. Carefully acidify the aqueous layer by adding concentrated HCl dropwise with stirring in an ice bath until the pH is approximately 2. A white precipitate of the product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification - Recrystallization: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified 2-(2-phenylacetamido)benzoic acid. Dry the purified crystals under vacuum.
Section 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a complete profile of the molecule.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-(2-phenylacetamido)benzoic acid is presented below. The melting point is a crucial indicator of purity; a sharp melting range close to the literature value suggests a high degree of purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃NO₃ | [5] |
| Molecular Weight | 255.27 g/mol | [6] |
| Appearance | White to off-white solid | |
| CAS Number | 28565-98-2 | [7] |
| Melting Point | ~150-153 °C (literature value) | [8] |
Spectroscopic Analysis
Spectroscopic analysis provides an unambiguous "fingerprint" of the molecular structure.
A. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the product should exhibit characteristic absorption bands confirming the presence of both the amide and carboxylic acid moieties.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]
-
N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration.
-
C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ are due to aromatic C-H stretching, while peaks just below 3000 cm⁻¹ are from the aliphatic -CH₂- group.
-
C=O Stretch (Carbonyls): Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1680 cm⁻¹.[9] The amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): A significant peak around 1550 cm⁻¹ is characteristic of the amide II band (N-H bending and C-N stretching).
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy (Predicted):
-
~11-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak may be broad.
-
~9-10 ppm (singlet, 1H): Amide proton (-NH-).
-
~7.0-8.2 ppm (multiplets, 9H): Aromatic protons from the two distinct benzene rings. The protons on the benzoic acid ring will likely be in a more complex pattern than the single peak expected for the phenyl ring of the starting phenylacetic acid.[10]
-
~3.7 ppm (singlet, 2H): Methylene protons (-CH₂-). This singlet confirms the connection between the phenyl group and the amide carbonyl.
-
-
¹³C NMR Spectroscopy (Predicted):
-
~170-175 ppm: Carbonyl carbon of the carboxylic acid.
-
~168-172 ppm: Carbonyl carbon of the amide.
-
~120-140 ppm: Aromatic carbons (multiple signals expected).
-
~45 ppm: Methylene carbon (-CH₂-).
-
C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound and provides structural information through its fragmentation pattern.
-
Molecular Ion Peak ([M]⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 255, corresponding to the molecular weight of the compound.[5]
-
Key Fragmentation Peaks (Predicted):
-
m/z 137: Loss of the phenylacetyl group ([M - C₈H₇O]⁺), corresponding to the 2-aminobenzoic acid fragment.
-
m/z 119: The phenylacetyl cation ([C₈H₇O]⁺).
-
m/z 91: Tropylium ion ([C₇H₇]⁺), a common fragment from benzyl groups.
-
m/z 77: Phenyl cation ([C₆H₅]⁺).
-
Section 3: Integrated Experimental Workflow
The entire process, from initial synthesis to final validation, follows a logical and systematic workflow to ensure efficiency and success.
Caption: Integrated workflow for the synthesis and characterization process.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Sigma-Aldrich. (n.d.). 2-(2-Phenylacetamido)benzoic acid.
- PubChem. (n.d.). 2-(2-Phenylacetyl)benzoic acid.
- Labsolu. (n.d.). 2-(2-Phenylacetamido)benzoic acid.
- PubChemLite. (n.d.). 2-(2-phenylacetamido)benzoic acid (C15H13NO3).
- ChemicalBook. (n.d.). 2-Phenylacetamide(103-81-1) 1H NMR spectrum.
- National Institute of Standards and Technology. (n.d.). Benzeneacetamide. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(phenylamino)- (CAS 91-40-7).
- ChemScene. (n.d.). 2-(2-Phenylacetamido)benzoic acid.
- ChemicalBook. (n.d.). 2-NITRO-5-(PHENYLACETYLAMINO)-BENZOIC ACID Chemical Properties.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-phenylethyl ester. NIST Chemistry WebBook.
- BenchChem. (n.d.). Application Note and Protocol for Infrared Spectroscopy Analysis of Benzoic Acid.
- Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid).
- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
- European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.
- Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- ChemicalBook. (n.d.). 2-(Phenylacetyl)benzoic acid synthesis.
- Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Negative (HMDB0001870).
- University of Wisconsin-Platteville. (n.d.). benzoic acid (NMR Spectrum).
- ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
- International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester. NIST Chemistry WebBook.
- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
- BenchChem. (n.d.). 2-Nitro-5-(phenylacetylamino)-benzoic acid.
- PubMed Central. (2006). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1.
- Organic Syntheses. (n.d.). Desoxybenzoin.
- ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library.
- Royal Society of Chemistry. (n.d.). A one-pot, mild and rapid synthesis of amides from carboxylic acids and amines using thionyl chloride. RSC Advances.
- PrepChem.com. (n.d.). Preparation of phenylacetyl chloride.
- ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. PubChemLite - 2-(2-phenylacetamido)benzoic acid (C15H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. labsolu.ca [labsolu.ca]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
